

Application Note: Laboratory-Scale Synthesis and Purification of High-Purity DEHDMPA

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Compound of Interest

Compound Name: *N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide*

CAS No.: 215394-03-9

Cat. No.: B3116272

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Introduction and Strategic Context

N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) is a highly branched, aliphatic monoamide that has garnered significant attention in the field of nuclear fuel reprocessing and advanced solvent extraction. As a "CHON" (Carbon, Hydrogen, Oxygen, Nitrogen) compliant extractant, DEHDMPA is completely incinerable, drastically reducing the volume of secondary solid waste compared to traditional organophosphorus extractants like Tributyl Phosphate (TBP)[1].

Due to the severe steric hindrance provided by the 2,2-dimethylpropyl (pivaloyl) group and the dual 2-ethylhexyl chains, DEHDMPA exhibits exceptional selectivity for extracting Uranium(VI) over Plutonium(IV) and other minor actinides from highly acidic aqueous media[2][3]. For accurate distribution coefficient (

) modeling and continuous counter-current mixer-settler experiments, the extractant must be synthesized to a high degree of purity (>99%), as trace acidic degradation products or unreacted amines can severely skew extraction thermodynamics and phase-separation hydrodynamics[4][5].

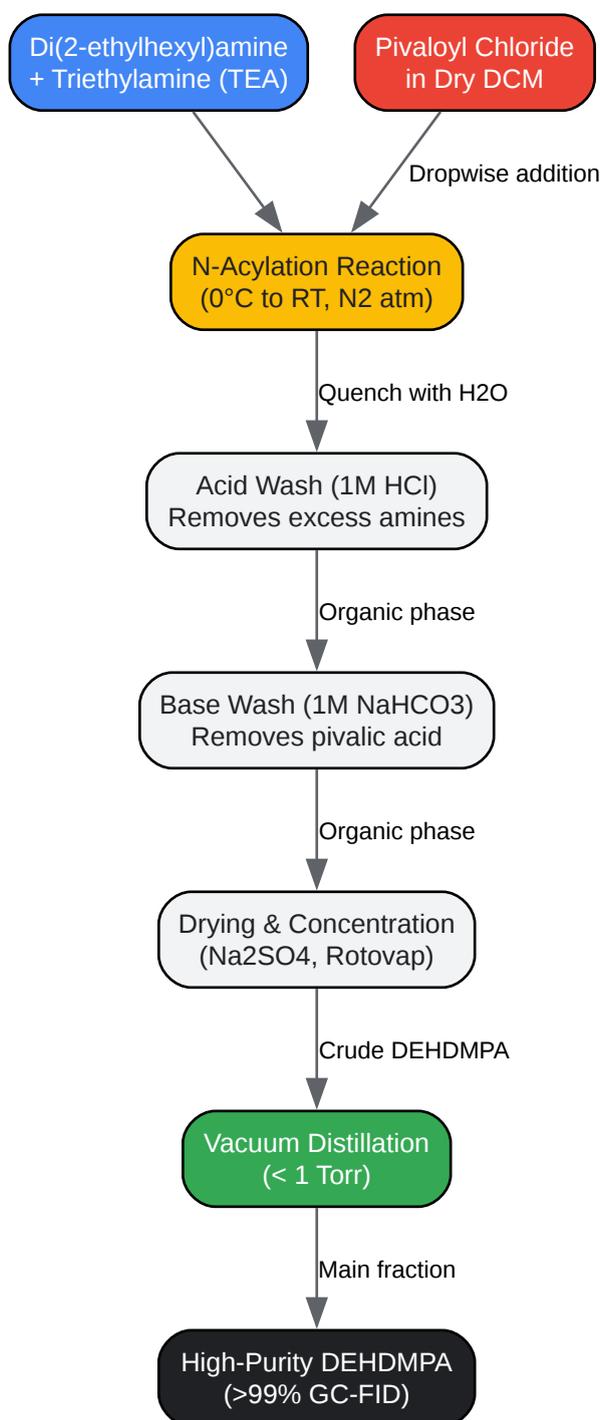
Mechanistic Principles of Synthesis (E-E-A-T)

The synthesis of DEHDMPA relies on a classic nucleophilic acyl substitution (amidation) between di(2-ethylhexyl)amine and 2,2-dimethylpropanoyl chloride (pivaloyl chloride).

Causality in Experimental Design:

- **Steric Hindrance:** Both the secondary amine and the acyl chloride are highly sterically hindered. Consequently, the reaction kinetics are slower than standard amidations. To drive the reaction to completion, a highly reactive acyl chloride is mandatory, and the reaction must be allowed to proceed for an extended period (12–24 hours) after the initial exothermic addition[6].
- **Acid Scavenging:** The reaction generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the di(2-ethylhexyl)amine, rendering it non-nucleophilic and halting the reaction. Triethylamine (TEA) is utilized as a non-nucleophilic sacrificial base to scavenge HCl, precipitating as triethylammonium chloride[6].
- **Moisture Sensitivity:** Pivaloyl chloride is susceptible to hydrolysis, which yields pivalic acid—a persistent impurity that acts as a competitive, non-selective extractant. Therefore, strictly anhydrous conditions (inert atmosphere, dry solvents) are critical during the addition phase[6].

Experimental Workflow



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Workflow for the laboratory-scale synthesis and purification of high-purity DEHDMPA.

Step-by-Step Synthesis Protocol

Prerequisites: All glassware must be oven-dried at 120°C overnight and assembled hot under a stream of high-purity Nitrogen or Argon. Dichloromethane (DCM) should be distilled over calcium hydride or passed through an activated alumina solvent purification system.

Step 1: Reagent Preparation

- In a 1000 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add 0.122 moles of di(2-ethylhexyl)amine and 0.150 moles of anhydrous triethylamine (TEA)[6].
- Dissolve the amines in 250 mL of anhydrous DCM.
- Immerse the reaction flask in an ice-water bath and allow the solution to equilibrate to 0°C.

Step 2: Acylation

- In a separate dry flask, dissolve 0.131 moles of pivaloyl chloride in 50 mL of anhydrous DCM[6]. Transfer this solution to the addition funnel.
- Begin dropwise addition of the pivaloyl chloride solution into the amine mixture over a period of 60 minutes. Crucial Insight: The reaction is highly exothermic. Rapid addition will cause localized boiling of DCM and potential thermal degradation. Maintain the internal temperature below 5°C.
- Upon complete addition, a dense white precipitate (triethylammonium chloride) will form. Remove the ice bath and allow the reaction mixture to warm to room temperature (°C).
- Stir vigorously under nitrogen for 18–24 hours to ensure complete conversion of the sterically hindered substrates.

Step 3: Reaction Quench and Liquid-Liquid Extraction

- Quench the reaction by slowly adding 100 mL of deionized water to dissolve the triethylammonium chloride salts. Transfer the biphasic mixture to a separatory funnel.
- Separate the organic (bottom) layer and discard the aqueous layer.

- Acid Wash: Wash the organic phase with

mL of 1.0 M HCl. Purpose: This protonates and extracts any unreacted di(2-ethylhexyl)amine and residual TEA into the aqueous phase.
- Base Wash: Wash the organic phase with

mL of 1.0 M NaHCO₃

, followed by

mL of 1.0 M NaOH. Purpose: This deprotonates and removes any pivalic acid formed via hydrolysis of the acyl chloride.
- Brine Wash: Wash with

mL of saturated NaCl solution to remove bulk water and break any micro-emulsions.

Step 4: Drying and Purification

- Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes. Filter the drying agent.
- Remove the DCM solvent using a rotary evaporator under reduced pressure (water bath at 35°C).
- Transfer the crude viscous yellow oil to a short-path vacuum distillation apparatus.
- Distill the product under high vacuum (< 1 Torr). Discard the initial low-boiling fore-run. Collect the main fraction, which distills as a clear, colorless to pale-yellow viscous liquid.

Quantitative Data & Quality Control

To validate the synthesis for downstream solvent extraction applications, the isolated DEHDMPA must meet specific physicochemical criteria.

Parameter	Target Specification	Analytical Method / Rationale
Molecular Formula	C	N/A
	H	
	NO	
Molecular Mass	325.58 g/mol	Mass Spectrometry (ESI-MS) [7]
Chemical Purity	99.0%	GC-FID or GC-MS. Impurities act as phase modifiers.
Yield	75% - 85%	Gravimetric analysis post-distillation.
Appearance	Clear, pale yellow liquid	Visual inspection. Cloudiness indicates residual water or salts.
Density (21°C)	-0.87 - 0.89 g/cm	Pycnometry. Critical for calculating phase densities in mixer-settlers[1].
Residual Acid	< 0.001 meq/g	Potentiometric titration. Traces of pivalic acid cause non-selective Pu(IV) extraction.

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